2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine

Description

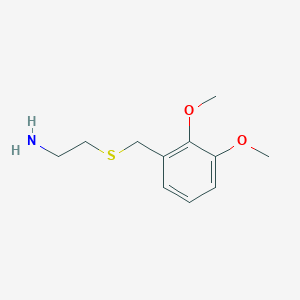

2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine is a substituted ethylamine derivative featuring a benzylsulfanyl group with methoxy substituents at the 2- and 3-positions of the aromatic ring. It is commonly available as a hydrochloride salt (CAS: 53568-17-5) and is marketed for research purposes, with a purity of 95.0% .

Properties

IUPAC Name |

2-[(2,3-dimethoxyphenyl)methylsulfanyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-13-10-5-3-4-9(11(10)14-2)8-15-7-6-12/h3-5H,6-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNDVGUAKKAENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine typically involves the reaction of 2,3-dimethoxybenzyl chloride with ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol.

Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted ethylamines.

Scientific Research Applications

2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structures and Substituent Effects

The table below highlights key structural and functional differences between 2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine and related ethylamine derivatives:

Key Observations:

- Substituent Position: The 2,3-dimethoxy configuration in the target compound contrasts with the 3,4-dimethoxy or dihydroxy groups in analogs.

- Functional Groups : The benzylsulfanyl group in the target compound introduces sulfur-based reactivity (e.g., nucleophilicity) absent in oxygen-containing analogs like 2-(3,4-dimethoxyphenyl)ethylamine.

Physicochemical Properties

- Solubility: this compound’s hydrochloride salt likely exhibits moderate solubility in polar solvents due to ionic character, similar to 2-(3,4-Dihydroxyphenyl)ethylamine HCl . 2-(2,6-Dimethyl-piperidin-1-yl)-ethylamine is soluble in both water and organic solvents (e.g., ethanol), attributed to its amine and hydrophobic piperidine moieties .

Molecular Weight and Reactivity :

- The target compound (MW: ~275.8 g/mol) has a higher molecular weight than simpler analogs like 2-(3,4-Dimethoxyphenyl)ethylamine (MW: ~181.2 g/mol), which may influence membrane permeability .

Biological Activity

Overview

2-(2,3-Dimethoxy-benzylsulfanyl)-ethylamine is an organic compound characterized by a benzylsulfanyl group linked to an ethylamine chain. It has garnered interest in biological and medicinal chemistry due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Structure : The compound features a benzylsulfanyl group and an ethylamine moiety, which contribute to its unique chemical reactivity and biological interactions.

- Molecular Formula : C₁₁H₁₅NOS₂

- CAS Number : 1147093-47-7

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate the activity of these biological targets through:

- Hydrogen Bonding : The amine group can form hydrogen bonds with active sites on proteins.

- Hydrophobic Interactions : The benzylsulfanyl group allows for fitting into hydrophobic pockets of enzymes or receptors, enhancing binding affinity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been documented, showing promise for future cancer therapeutics.

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors suggests potential neuropharmacological applications. It may influence pathways associated with mood regulation and cognitive function, warranting further investigation into its effects on disorders such as depression and anxiety.

In Vitro Studies

In vitro experiments have demonstrated the following:

- Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., HeLa, MCF-7), showing a dose-dependent reduction in cell viability.

- Mechanistic Studies : Flow cytometry analysis revealed that treatment with this compound leads to increased levels of reactive oxygen species (ROS), indicating a potential mechanism for inducing apoptosis.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa | 15 | ROS induction | |

| MCF-7 | 20 | Apoptosis via mitochondrial pathway |

In Vivo Studies

Animal model studies have explored the compound's efficacy in vivo:

- Tumor Models : In xenograft models, administration of this compound significantly reduced tumor growth compared to control groups.

- Behavioral Studies : In rodent models, the compound demonstrated anxiolytic effects in elevated plus maze tests, suggesting potential for treating anxiety disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.